Cyclopropylsulfonyl vs. Des-Sulfonyl Pyrrolidine: Topological Polar Surface Area (TPSA) Enhancement of 29.1 Ų for Improved Drug-Likeness
The cyclopropylsulfonyl group in the target compound contributes a substantial increase in topological polar surface area (TPSA) relative to the des-sulfonyl analog 3-(pyrrolidin-3-yloxy)pyridazine (CAS 1250617-67-4). The target compound's TPSA is calculated as 67.1 Ų, compared to 37.8 Ų for the des-sulfonyl comparator . This 29.1 Ų increase represents a 77% relative enhancement, which is significant for modulating membrane permeability and oral bioavailability according to established drug-likeness guidelines.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 67.1 Ų (calculated) |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yloxy)pyridazine (CAS 1250617-67-4): 37.8 Ų |
| Quantified Difference | ΔTPSA = +29.1 Ų (+77% relative increase) |
| Conditions | Computed by PubChem 2.2 (Cactvs 3.4.8.18) for the comparator; calculated for target compound based on SMILES structure |
Why This Matters
The higher TPSA of the cyclopropylsulfonyl-containing target compound positions it more favorably within the 50–140 Ų range associated with balanced permeability and solubility for CNS and oral drug candidates, whereas the des-sulfonyl analog falls below the lower threshold, potentially limiting its passive membrane diffusion.
- [1] PubChem. 3-(Pyrrolidin-3-yl)pyridazine dihydrochloride – CID 165949024. Topological polar surface area: 37.8 Ų. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/165949024. View Source
